molecular formula C26H21ClN2O4 B3743102 N-(4-benzamido-2-chloro-5-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide

N-(4-benzamido-2-chloro-5-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B3743102
M. Wt: 460.9 g/mol
InChI Key: CGUIHUANGSGBKB-UHFFFAOYSA-N
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Description

N-(4-benzamido-2-chloro-5-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of benzamido, chloro, and methoxy functional groups attached to a naphthalene carboxamide core. Its intricate structure makes it a subject of interest in synthetic chemistry, pharmacology, and material science.

Properties

IUPAC Name

N-(4-benzamido-2-chloro-5-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c1-32-23-13-18-11-7-6-10-17(18)12-19(23)26(31)28-21-15-24(33-2)22(14-20(21)27)29-25(30)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUIHUANGSGBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3Cl)NC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-2-chloro-5-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-amino-2-chloro-5-methoxybenzoic acid and 3-methoxynaphthalene-2-carboxylic acid. The synthesis process may involve the following steps:

    Amidation Reaction: The 4-amino-2-chloro-5-methoxybenzoic acid is reacted with benzoyl chloride to form the benzamido derivative.

    Coupling Reaction: The benzamido derivative is then coupled with 3-methoxynaphthalene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamido-2-chloro-5-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-(4-benzamido-2-chloro-5-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-benzamido-2-chloro-5-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzamido-2-chloro-5-methoxyphenyl)pyridine-3-carboxamide
  • N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide
  • N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-thiophenecarboxamide

Uniqueness

N-(4-benzamido-2-chloro-5-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide stands out due to its unique naphthalene carboxamide core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-benzamido-2-chloro-5-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide
Reactant of Route 2
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N-(4-benzamido-2-chloro-5-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide

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